molecular formula C9H6F2N2O5 B021096 N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide CAS No. 1736-66-9

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide

Cat. No. B021096
CAS RN: 1736-66-9
M. Wt: 260.15 g/mol
InChI Key: CAEOZURPACAVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-yl)acetamide is a compound of interest due to its unique structural features, which suggest potential utility in various fields of chemistry and material science. Its study encompasses synthetic strategies, molecular and physical characteristics, and the exploration of its chemical behavior.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes, including the coupling of specific precursors, fluorination, and nitration steps. For instance, [18F]-labeled EF3, a marker for PET detection of hypoxia, is synthesized through a coupling reaction followed by oxidative fluorodesulfurization and deprotection steps, indicating a complex synthesis pathway for fluorinated nitro-compounds (Olivier Josse et al., 2001).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR, and HRMS spectroscopy. For example, the crystal structure of a related compound revealed intermolecular hydrogen bonds and a disordered nitro group, showcasing the complexity of these molecules' structural arrangements (Gonghua Pan et al., 2016).

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

  • Antioxidant and Anti-inflammatory Activities: A study highlighted the synthesis and evaluation of novel compounds for their antioxidant and anti-inflammatory activities. Among these, certain derivatives exhibited significant effectiveness in various assays, suggesting potential applications in developing treatments for conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Chemical Synthesis and Drug Development

  • Synthesis of CK1 Inhibitors: Research on the synthesis of carbon-11-labeled CK1 inhibitors, which are potential PET radiotracers for Alzheimer's disease imaging, involved compounds with a structure similar to N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide. This highlights the compound's relevance in the development of diagnostic tools for neurodegenerative diseases (Gao et al., 2018).

Radioligand Development

  • A2B Adenosine Receptor Antagonists: A study introduced MRE 2029-F20, a selective antagonist ligand of A2B adenosine receptors, for use as a radioligand. This research indicates the potential of similar compounds in the development of pharmacological tools to study adenosine receptor subtypes (Baraldi et al., 2004).

Novel Synthetic Processes

  • Green Synthesis Approaches: A novel synthetic process involving N-(4-difluoromethoxyphenyl)-acetamide, related to the compound , showcases the application of green chemistry principles in synthesizing bioactive molecules. This approach emphasizes the importance of sustainable methods in chemical synthesis (Yong, 2011).

properties

IUPAC Name

N-(2,2-difluoro-6-nitro-1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O5/c1-4(14)12-5-2-7-8(3-6(5)13(15)16)18-9(10,11)17-7/h2-3H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEOZURPACAVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578137
Record name N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide

CAS RN

1736-66-9
Record name N-(2,2-Difluoro-6-nitro-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide
Reactant of Route 2
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.